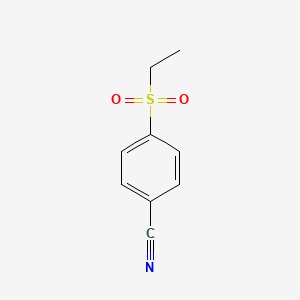

2,2-Difluoroethyl trifluoroacetate

説明

2,2-Difluoroethyl Triflate is used to prepare kinesin spindle protein inhibitors for treatment of taxane-refractory cancer. It is also used to synthesize MexAB-?OprM specific efflux pump inhibitors in Pseudomonas aeruginosa .

Synthesis Analysis

A nearly saturated 2,2,2-trifluoroethyl acetate (FEA)-based electrolyte solution has a low viscosity and delivers superior charge/discharge performance for LiNi 0.8 Co 0.1 Mn 0.1 O 2 (NCM811) positive electrodes for lithium ion batteries . Hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate catalyzed by anionic tris-phosphine ruthenium hydride complex has been reported .Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoroethyl trifluoroacetate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .Chemical Reactions Analysis

Ethyl difluoroacetate was degraded to difluoroacetic acid by the strains of Actinobacteria .Physical And Chemical Properties Analysis

2,2,2-Trifluoroethyl trifluoroacetate is a colorless liquid with a boiling point of approximately 90-95°C and a density of approximately 1.24 g/cm³ . The molecular weight is approximately 132.1 g/mol .科学的研究の応用

Preparation of Organofluorides

2,2-Difluoroethyl trifluoroacetate is used in the preparation of organofluorides . Organofluorides are organic compounds that contain fluorine, and they have applications in many areas, including pharmaceuticals, agrochemicals, and materials science.

Preparation of Dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate

This compound is used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate . This derivative could have potential applications in various fields, although the specifics are not detailed in the sources.

Electrolyte Solutions for Lithium Ion Batteries

A nearly saturated 2,2,2-trifluoroethyl acetate (FEA)-based electrolyte solution has a low viscosity and delivers superior charge/discharge performance for LiNi0.8Co0.1Mn0.1O2 (NCM811) positive electrodes for lithium ion batteries . This suggests that 2,2-Difluoroethyl trifluoroacetate could have similar applications.

Safety Improvement for Electrolyte Solutions

2,2-Difluoroethyl acetate, which has a higher flash point than FEA, was used as a main solvent to study the highly concentrated electrolyte solutions . This indicates that 2,2-Difluoroethyl trifluoroacetate could be used to improve the safety of electrolyte solutions in batteries.

作用機序

Target of Action

The primary targets of 2,2-Difluoroethyl trifluoroacetate are heteroatom nucleophiles, including thiols, amines, and alcohols . These nucleophiles play a crucial role in various biochemical reactions, serving as the reactive sites in many enzymes and proteins.

Mode of Action

2,2-Difluoroethyl trifluoroacetate interacts with its targets through a process known as electrophilic 2,2-difluoroethylation . This involves the use of a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . This transformation offers a complementary strategy to existing 2,2-difluoroethylation methods .

Pharmacokinetics

The compound’s lipophilic nature and the presence of fluorine atoms, which can impart metabolic stability , suggest that it may have favorable bioavailability.

Safety and Hazards

特性

IUPAC Name |

2,2-difluoroethyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5O2/c5-2(6)1-11-3(10)4(7,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWFYLLCVNOHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631332 | |

| Record name | 2,2-Difluoroethyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoroethyl trifluoroacetate | |

CAS RN |

7556-84-5 | |

| Record name | 2,2-Difluoroethyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1371342.png)

![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1371345.png)

![6-Azaspiro[4.5]decan-9-ol](/img/structure/B1371348.png)

![3-[(3-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1371352.png)